LY334370

5-HT1F receptor binding affinity Ki comparison

LY334370 is the gold-standard 5-HT1F agonist for receptor binding (Kd 0.446 nM) and migraine research. Unlike triptans, it shows no cerebral vasoconstriction up to 10⁻⁵ M, making it essential for discriminating neuronal 5-HT1F from vascular 5-HT1B effects. Ideal for PPIE assays and validating novel antimigraine candidates.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
CAS No. 182563-08-2
Cat. No. B1663813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY334370
CAS182563-08-2
Synonyms4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide
LY 334370
LY-334370
LY334370
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26)
InChIKeyMDMJLMDBRQXOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY334370 (CAS 182563-08-2): Procurement-Ready 5-HT1F Agonist for Migraine Research


LY334370 is a first-generation selective agonist of the serotonin 5-HT1F receptor, developed by Eli Lilly as a tool compound and clinical candidate for acute migraine treatment. It exhibits high affinity for the 5-HT1F receptor with a Kd of 0.446 nM and Ki values ranging from 1.6 to 1.87 nM across studies [1]. Structurally an indole derivative, LY334370 was advanced to Phase II clinical trials where it demonstrated efficacy in terminating migraine attacks without inducing coronary vasoconstriction, a key limitation of triptan-class drugs [2]. Unlike its successor lasmiditan, LY334370 was discontinued due to compound-related toxicity observed in animal studies, but it remains a critical reference standard for 5-HT1F pharmacology research [3].

Why Generic 5-HT1 Agonists Cannot Replace LY334370 in Targeted Research


Substituting LY334370 with other 5-HT receptor agonists (e.g., sumatriptan, other triptans, or even newer 5-HT1F agonists) introduces confounding pharmacological variables that compromise experimental interpretation. Sumatriptan and other triptans are 5-HT1B/1D agonists that induce coronary vasoconstriction, a property absent in LY334370 up to 10⁻⁵ M . While newer 5-HT1F agonists like lasmiditan share the non-vasoconstrictive profile, they exhibit significantly different selectivity fingerprints: lasmiditan shows >470-fold selectivity over 5-HT1B/1D receptors, whereas LY334370 demonstrates >100-fold selectivity with a more complex polypharmacology across 5-HT1A, 5-HT1B, and 5-HT1D subtypes [1][2]. Furthermore, LY334370's unique binding kinetics enabled its development as the tritiated radioligand [³H]LY334370, a specialized tool for autoradiographic localization and receptor occupancy studies that cannot be replicated with other agonists [3]. These quantitative differences in receptor engagement, functional selectivity, and vascular effects make LY334370 irreplaceable for studies requiring the specific pharmacological signature of the first-generation 5-HT1F agonist scaffold.

LY334370 Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


5-HT1F Receptor Binding Affinity: LY334370 vs. Lasmiditan

LY334370 demonstrates approximately 1.2- to 1.4-fold higher binding affinity at the 5-HT1F receptor compared to the second-generation agonist lasmiditan, as measured by Ki values in radioligand binding assays. LY334370 exhibits a Ki of 1.6–1.87 nM , whereas lasmiditan shows a Ki of 2.21 nM [1]. Both compounds were evaluated under comparable in vitro conditions using cloned human 5-HT1F receptors expressed in heterologous cell systems. The higher absolute affinity of LY334370 makes it the more sensitive probe for detecting low-abundance 5-HT1F receptor populations and for competitive binding studies requiring maximal receptor occupancy at lower compound concentrations.

5-HT1F receptor binding affinity Ki comparison migraine pharmacology

5-HT1A Receptor Off-Target Affinity: Selectivity Liability Profile

LY334370 exhibits significant affinity for the 5-HT1A receptor (Ki = 16.4 nM), representing a defined selectivity liability compared to newer 5-HT1F agonists. This yields a 5-HT1A/5-HT1F selectivity ratio of approximately 8.8:1 to 10:1 [1]. In contrast, lasmiditan was specifically designed to eliminate 5-HT1A affinity and shows substantially higher selectivity [2]. This differential 5-HT1A engagement is not merely a liability but represents a key experimental variable: LY334370 serves as a dual 5-HT1F/5-HT1A pharmacological probe, whereas lasmiditan provides clean 5-HT1F agonism. Researchers investigating the contribution of 5-HT1A co-activation to therapeutic efficacy or side-effect profiles must use LY334370 as the comparator tool, as lasmiditan cannot address this mechanistic question. The 5-HT1A affinity was explicitly noted as 'appreciable' in the original SAR studies that guided the development of improved analogs [1].

5-HT1A receptor selectivity off-target activity polypharmacology

Clinical Efficacy in Acute Migraine: LY334370 vs. Sumatriptan (Cross-Study Comparison)

LY334370 demonstrated clinically meaningful efficacy in terminating acute migraine attacks in a randomized, double-blind, placebo-controlled trial. At the 200 mg dose, LY334370 achieved a 2-hour pain-free rate of 38% and a 2-hour response rate of 71%, compared to placebo rates of 4% and 19%, respectively [1]. A review of both LY334370 and lasmiditan clinical data concluded that both molecules 'were efficient in attenuating migraine attacks with efficacy in the same range as oral sumatriptan 100 mg, the gold standard for triptans' [2]. This establishes LY334370 as a validated positive control with demonstrated human efficacy. Importantly, this efficacy was achieved without coronary vasoconstriction, a class-wide limitation of triptans that restricts their use in patients with cardiovascular risk factors [1][3]. The clinical validation of LY334370's efficacy makes it an essential reference compound for preclinical models seeking to predict human antimigraine activity.

acute migraine clinical efficacy randomized controlled trial pain-free rate

Vascular Safety Profile: Absence of Vasoconstriction vs. Sumatriptan

LY334370 is distinguished from triptans by its lack of vasoconstrictor activity on human cerebral arteries. In vitro, LY334370 produced no significant contraction of human cerebral arteries at concentrations up to 10⁻⁵ M, with only 8.5±5.7% contraction observed at this highest dose, which was not statistically significant . In the rabbit saphenous vein assay, a validated surrogate for human coronary artery constriction, LY334370 did not contract the tissue at concentrations up to 10⁻⁴ M [1]. This contrasts sharply with sumatriptan, which potently contracts both human cerebral arteries and rabbit saphenous vein at therapeutically relevant concentrations [2]. The absence of vasoconstriction was confirmed clinically: LY334370 'does not cause any symptoms/signs of coronary vasoconstriction' [3]. This vascular safety profile is the defining differentiating feature of the 5-HT1F agonist class, and LY334370 serves as the prototypical reference compound for non-vasoconstrictive antimigraine pharmacology.

vasoconstriction cardiovascular safety coronary artery triptan comparison

Functional Potency: cAMP Inhibition EC50 vs. Sumatriptan

LY334370 potently inhibits forskolin-stimulated cAMP accumulation in cells expressing recombinant human 5-HT1F receptors, with an EC50 of 1.51 nM [1]. This functional potency at the primary target receptor confirms that LY334370 is a full agonist capable of activating downstream G-protein signaling. While direct comparative EC50 data for sumatriptan at the 5-HT1F receptor are not available in the same assay system, sumatriptan's primary pharmacology is mediated through 5-HT1B/1D receptors, with reported Kis of 17 nM and 27 nM, respectively, at these targets . The functional selectivity of LY334370 for 5-HT1F-mediated cAMP inhibition distinguishes its signaling profile from the mixed 5-HT1B/1D/1F pharmacology of triptans. This differential G-protein coupling pathway is hypothesized to underlie the divergent vascular effects of these two classes of antimigraine agents [2].

cAMP inhibition functional assay EC50 G-protein coupling

Optimal Scientific and Procurement Applications for LY334370


Positive Control in Preclinical Migraine Efficacy Models

LY334370 serves as a validated positive control in preclinical migraine models, including the dural plasma protein extravasation (PPE) assay and trigeminal nucleus caudalis c-Fos expression models. Its demonstrated clinical efficacy at 60 mg and 200 mg doses [1] provides a translational benchmark for evaluating novel antimigraine candidates. Procurement is justified for research programs requiring a reference compound with established in vivo activity and human efficacy data to calibrate preclinical-to-clinical translation.

Receptor Occupancy and Autoradiography Studies Using [³H]LY334370

LY334370 is the precursor for [³H]LY334370, the only commercially developed tritiated radioligand specifically validated for 5-HT1F receptor autoradiography and binding studies. The compound's high affinity (Kd = 0.446 nM for human, 0.388 nM for rat) [2] enables sensitive detection of 5-HT1F receptor distribution in brain tissue sections. Cold LY334370 is required for defining non-specific binding in these assays, making it an essential procurement item for laboratories conducting 5-HT1F receptor localization or occupancy studies.

Comparator Compound for 5-HT1A-Mediated Off-Target Liability Assessment

Given its measurable 5-HT1A affinity (Ki = 16.4 nM) , LY334370 is the appropriate comparator for evaluating the functional consequences of 5-HT1A co-activation in migraine models. Studies investigating whether 5-HT1A agonism contributes to efficacy or side effects require LY334370 as the dual 5-HT1F/5-HT1A probe, contrasting with clean 5-HT1F agonists like lasmiditan. This application is critical for structure-activity relationship (SAR) programs aiming to optimize selectivity profiles of next-generation 5-HT1F agonists.

Vascular Safety Benchmarking in Cardiovascular Liability Assays

LY334370 is the prototypical non-vasoconstrictive 5-HT1F agonist, showing no significant contraction in human cerebral arteries up to 10⁻⁵ M and no effect in the rabbit saphenous vein assay up to 10⁻⁴ M [3]. It serves as a negative control for vasoconstriction in cardiovascular safety panels, enabling differentiation between compound-specific vascular effects and mechanism-based (5-HT1F) pharmacology. Procurement is indicated for any screening cascade that includes isolated tissue bath assays for vasoactive liability assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY334370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.